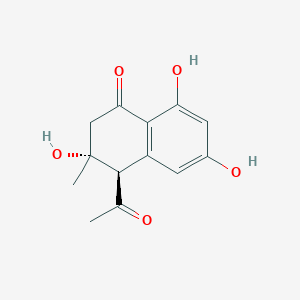

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone

Descripción

BenchChem offers high-quality 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3R,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNOAZOXGLUUEB-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1C2=C(C(=O)C[C@@]1(C)O)C(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Origins of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural source, isolation, and biosynthetic context of the phenolic compound 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. This document is tailored for researchers, scientists, and professionals in drug development seeking comprehensive information on this specific secondary metabolite.

Primary Natural Source

The principal identified natural source of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is the plant species Caesalpinia minax. This compound has been successfully isolated from the twigs and leaves of this plant. Caesalpinia minax, a member of the Fabaceae family, is a plant that has been a subject of phytochemical research, leading to the identification of various phenolic compounds. The cis-isomer of this compound, 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, has been isolated from Senna siamea, another plant in the Fabaceae family.

While this specific trans-isomer has not been explicitly reported from fungal sources, endophytic fungi, particularly from the genus Talaromyces, are known producers of a wide array of secondary metabolites, including various dihydronaphthalenones and other polyketides. This suggests that microbial sources could be a potential, yet currently unconfirmed, avenue for the discovery of this compound or its close analogs.

Quantitative Data

| Compound Number | Compound Name |

| 1 | Apigenin |

| 2 | 5,7,3',4'-Tetrahydroxy-3-methoxyflavone |

| 3 | Luteolin-5,3'-dimethyl-ether |

| 4 | Thevetiaflavon |

| 5 | Apigenin-7-O-beta-D-glucuronide |

| 6 | Bonducellin |

| 7 | 7-hydroxy-3-(4-hydroxybenzylidene)-chroman-4-one |

| 8 | 3-Deoxysappanchalcone |

| 9 | 5-Acetonyl-7-hydroxy-2-methyl chromone |

| 10 | 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone |

| 11 | 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone |

| 12 | Vanillic acid |

| 13 | omega-Hydroxypropioquaiacone |

| 14 | Syringaresinol |

| 15 | Uracil |

Table 1: Compounds isolated from the twigs and leaves of Caesalpinia minax in the primary study.

Experimental Protocols: Isolation and Purification

The following is a representative experimental protocol for the isolation of phenolic compounds, including dihydronaphthalenones, from plant material, based on general phytochemical practices and methodologies reported for the Caesalpinia genus. The specific details from the primary study on Caesalpinia minax were not fully accessible.

Plant Material Collection and Preparation

-

Collection: The twigs and leaves of Caesalpinia minax are collected.

-

Drying: The plant material is air-dried in the shade to a constant weight.

-

Grinding: The dried material is ground into a coarse powder to increase the surface area for extraction.

Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent, typically 95% ethanol or methanol, at room temperature or under reflux. This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates the compounds based on their polarity. The target dihydronaphthalenone, being a polar phenolic compound, is expected to be enriched in the ethyl acetate or n-butanol fractions.

Chromatographic Purification

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Further Purification: Fractions containing the target compound are further purified using repeated column chromatography, which may include Sephadex LH-20 (for size exclusion) or reversed-phase C18 silica gel, eluting with appropriate solvent systems (e.g., methanol-water gradients).

-

Preparative HPLC: Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

The following diagram illustrates a general workflow for the isolation of phenolic compounds from a plant source.

Biosynthesis Pathway

The specific biosynthetic pathway for 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone has not been elucidated. However, as a dihydronaphthalenone, it is likely derived from the polyketide pathway, which is common for the biosynthesis of phenolic compounds in plants and fungi. The backbone of the molecule is likely assembled by a polyketide synthase (PKS) enzyme.

The following diagram illustrates a plausible biosynthetic pathway leading to a dihydronaphthalenone core structure, starting from the general phenylpropanoid pathway which provides the starter units for polyketide synthesis.

Biological Activity

Currently, there is a lack of specific data in the scientific literature regarding the biological activity or signaling pathways associated with 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. However, dihydronaphthalenone derivatives isolated from various natural sources have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. Further research is required to determine the specific bioactivity profile of this particular compound.

The following diagram illustrates a logical relationship for future investigation into the biological activity of this compound.

"physicochemical properties of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is a phenolic compound that has been isolated from the twigs and leaves of Caesalpinia minax, a plant used in traditional medicine.[1][2] As a natural product, it holds potential for further investigation in drug discovery and development. This technical guide provides a summary of its known physicochemical properties, outlines experimental protocols for their determination, and discusses the current, albeit limited, understanding of its biological context.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available data for 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone.

Table 1: Physicochemical Data of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone

| Property | Value | Source |

| CAS Number | 263368-91-8 | [2] |

| Molecular Formula | C₁₃H₁₄O₅ | [3] |

| Molecular Weight | 250.25 g/mol | [3] |

| Exact Mass | 250.084124 u | [3] |

| Boiling Point | 496.1 ± 45.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 268.0 ± 25.2 °C | [3] |

| Refractive Index | 1.625 | [3] |

| Polar Surface Area (PSA) | 94.83 Ų | [3] |

| logP (XLogP3) | 1.28 | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

Note: The boiling point, density, flash point, and refractive index are predicted values. Experimental determination is recommended for confirmation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for verifying the physicochemical properties of a compound. The following sections describe standard methodologies that can be applied to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of the dry compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing scope is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

-

Purity Assessment: A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound using the capillary method.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic behavior.

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A defined volume of the compound solution is mixed with a defined volume of the other phase in a flask.

-

Equilibration: The flask is shaken for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP value is calculated using the following formula: logP = log ( [Concentration in Octanol] / [Concentration in Water] )

Workflow for logP Determination

Caption: Experimental workflow for the determination of the partition coefficient (logP) using the shake-flask method.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published data on the specific biological activities and mechanisms of action of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. While the source plant, Caesalpinia minax, is known to possess various pharmacological properties, the contribution of this specific compound to those effects has not been elucidated.

Future research should focus on screening this compound in a variety of biological assays to determine its potential therapeutic applications. Based on its phenolic structure, initial investigations could explore its antioxidant, anti-inflammatory, and cytotoxic activities.

Hypothetical Signaling Pathway for Investigation

Given that many phenolic natural products exhibit anti-inflammatory effects, a logical starting point for investigation would be the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

Proposed Investigation of NF-κB Pathway Modulation

Caption: A hypothetical model for investigating the anti-inflammatory potential of the compound via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is a natural product with defined physicochemical properties but largely unexplored biological potential. This guide provides the foundational information necessary for researchers to undertake further studies. The immediate priorities for future research should be the experimental validation of its predicted physicochemical properties and a comprehensive screening for biological activities. Elucidation of its mechanism of action and identification of its molecular targets will be crucial for its potential development as a novel therapeutic agent.

References

Spectroscopic Data for 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone Remains Elusive in Publicly Accessible Literature

A comprehensive search for the detailed spectroscopic data of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, a natural product isolated from the plant Caesalpinia minax, has concluded that the specific quantitative data required for a full technical whitepaper is not available in publicly accessible domains. While the compound has been identified and its source confirmed, the primary research containing its detailed characterization is not openly available.

The compound, with the Chemical Abstracts Service (CAS) number 263368-91-8, was successfully identified as one of fifteen phenolic compounds isolated from the twigs and leaves of Caesalpinia minax.[1] This research was published in the China Journal of Chinese Materia Medica (Zhongguo Zhong Yao Za Zhi) in April 2013 by Ma, R.J., et al.[1] This publication is the definitive source for the structural elucidation and, therefore, the parent of the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Despite extensive searches, the full text of this key article, which would contain the necessary quantitative data (such as ¹H and ¹³C NMR chemical shifts, coupling constants, and mass spectral fragmentation) and detailed experimental protocols, could not be retrieved. Without this foundational information, the creation of the requested in-depth technical guide with structured data tables and specific experimental methodologies is not possible.

General Experimental Protocols in Natural Product Isolation

While the specific protocols for this compound are not available, a generalized workflow for the isolation and characterization of a novel natural product from a plant source can be described. This process is fundamental to the field of pharmacognosy and natural product chemistry.

The typical workflow involves several key stages:

-

Extraction: The plant material (in this case, twigs and leaves of Caesalpinia minax) is dried, ground, and then extracted with a series of solvents of increasing polarity to separate compounds based on their solubility.

-

Fractionation: The crude extract is then subjected to chromatographic techniques, such as column chromatography, to separate it into fractions containing fewer compounds.

-

Purification: Target compounds within the fractions are isolated and purified, often using High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The pure compound is then analyzed using a suite of spectroscopic methods to determine its chemical structure. This typically includes:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

1D NMR Spectroscopy (¹H and ¹³C): To identify the types and connectivity of hydrogen and carbon atoms.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To determine the precise bonding arrangement and stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

-

The diagram below illustrates this generalized workflow.

Caption: Generalized workflow for natural product isolation and characterization.

Path Forward for Researchers

For researchers, scientists, and drug development professionals requiring the specific spectroscopic data for 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, the most direct path would be to obtain the full-text article from the China Journal of Chinese Materia Medica (2013, Volume 38, Issue 7, pages 1014-7). This can typically be accomplished through a university library subscription, interlibrary loan, or by purchasing the article directly from the publisher. This primary source remains the sole verified origin of the detailed analytical data necessary for in-depth study, comparison, or synthesis verification.

References

In-Depth Technical Guide on the NMR Data of Naphthalenone Scaffolds: A Case Study Approach

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a complete, publicly available dataset of the ¹H and ¹³C NMR data for 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone could not be located. This guide has been compiled to provide a comprehensive overview of the expected NMR characteristics of such a molecule by presenting a detailed analysis of a structurally related compound, 5-((1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone. The experimental protocols and data analysis workflows described herein are representative of the standard procedures for the structural elucidation of novel natural products and their derivatives.

Introduction

The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, providing detailed information about the carbon-hydrogen framework of a molecule. This guide focuses on the naphthalenone scaffold, a common motif in bioactive natural products. While the specific NMR data for 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is not available, we present the fully assigned ¹H and ¹³C NMR data for a related juglone derivative to illustrate the principles of NMR data interpretation for this class of compounds.

Data Presentation: An Illustrative Example

The following tables summarize the ¹H and ¹³C NMR data for 5-((1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone, a derivative of the naphthalenedione, juglone. This data is presented to serve as a reference for the types of chemical shifts and coupling constants expected for a substituted naphthalenone core.

Table 1: ¹H NMR Data of 5-((1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.2 | s | 1H | H-triazole |

| 7.80 | m | 2H | Ar-H |

| 7.77 | d, J = 8.0 Hz | 1H | Ar-H |

| 7.42 | m | 1H | Ar-H |

| 7.29 | d, J = 8.0 Hz | 1H | Ar-H |

| 7.10 | m | 2H | Ar-H |

| 6.93 | m | 2H | Ar-H |

| 4.22 | s | 2H | O-CH₂ |

| 3.60 | s | 3H | O-CH₃ |

Table 2: ¹³C NMR Data of 5-((1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone (126 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 191.08 | C=O |

| 184.82 | C=O |

| 162.34 | Ar-C |

| 151.10 | Ar-C |

| 139.98 | Ar-C |

| 138.73 | Ar-C |

| 136.49 | Ar-C |

| 131.71 | Ar-C |

| 130.05 | Ar-C |

| 126.33 | Ar-C |

| 125.68 | Ar-C |

| 125.52 | Ar-C |

| 125.42 | Ar-C |

| 121.35 | Ar-C |

| 121.21 | Ar-C |

| 119.88 | Ar-C |

| 115.38 | Ar-C |

| 112.18 | Ar-C |

| 65.32 | O-CH₂ |

| 55.60 | O-CH₃ |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a purified natural product.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

-

Sample Quantity: Weigh approximately 1-5 mg of the purified compound for ¹H NMR and 5-20 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

-

2D NMR Spectroscopy: To aid in structural elucidation, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra to the internal standard (TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the structure of the target molecule and a typical workflow for natural product structural elucidation.

Caption: Molecular structure of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone.

Caption: A generalized workflow for the isolation and structural elucidation of a natural product.

References

Introduction

Dihydronaphthalenones represent a structurally diverse class of polyketide secondary metabolites that have been isolated from a wide range of natural sources, including fungi, plants, and bacteria.[1][2][3] These compounds have garnered significant interest within the scientific community due to their broad spectrum of biological activities, which include antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties.[1][4][5] This guide provides a comprehensive overview of selected dihydronaphthalenone compounds, detailing their natural sources, biological activities with quantitative data, and the experimental protocols utilized for their isolation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Endophytic fungi, in particular, have proven to be a prolific source of novel dihydronaphthalenone compounds.[4][6][7] These microorganisms reside within the tissues of living plants without causing any apparent disease and are known to produce a vast array of bioactive secondary metabolites. The unique symbiotic relationship between endophytic fungi and their host plants is believed to contribute to the chemical diversity and biological potency of the metabolites produced.

Bioactive Dihydronaphthalenone Compounds: A Tabular Summary

The following tables summarize the quantitative biological activity data for several dihydronaphthalenone compounds isolated from various natural sources.

Table 1: Antimicrobial and Antimalarial Activity

| Compound | Natural Source | Target Organism/Cell Line | Activity Type | IC50 / MIC (µg/mL) | Reference |

| Griseofulvin | Endophytic fungus PSU-N24 | Microsporum gypseum SH-MU-4 | Antifungal | 2 (MIC) | [6] |

| Unnamed Dihydronaphthalenone (Compound 3) | Endophytic fungus PSU-N24 | Mycobacterium tuberculosis | Antimycobacterial | 12.50 (MIC) | [6] |

| 3-(2-Hydroxypropyl)benzene-1,2-diol (Compound 10) | Endophytic fungus PSU-N24 | Plasmodium falciparum | Antimalarial | 6.68 (IC50) | [6] |

| Javanicin | Fusarium sp. BCC14842 | Fungi | Antifungal | 6.16 (IC50) | [7] |

| Phomonaphthalenone A (110) | Phomopsis sp. HCCB04730 | HIV | Antiviral | 11.6 (IC50) | [1] |

| Ampelanol (111) | Phomopsis sp. HNY29-2B | Bacillus subtilis | Antibacterial | 25 µM (MIC) | [1] |

| Ampelanol (111) | Phomopsis sp. HNY29-2B | Staphylococcus aureus | Antibacterial | 50 µM (MIC) | [1] |

| New Isofuranonaphthalenone (Compound 2) | Nodulisporium sp. | Mycobacterium tuberculosis | Antimycobacterial | 3.125 (IC50) | [4] |

| New Isofuranonaphthalenone (Compound 2) | Nodulisporium sp. | Plasmodium falciparum | Antimalarial | 11.3 (IC50) | [4] |

Table 2: Cytotoxic Activity

| Compound/Derivative | Natural Source/Synthetic Origin | Target Cell Line | IC50 (µM) | Reference |

| Dihydronaphthalenone Chalconoid (P1, R: 4-OCH3) | Synthetic | K562 | 7.1 ± 0.5 | [8][9] |

| Dihydronaphthalenone Chalconoid (P3, R: 3-NO2) | Synthetic | HT-29 | 11.2 ± 1.1 | [8][9] |

| Dihydronaphthalenone Chalconoid (P9, R: 4-CN) | Synthetic | MCF-7 | 9.2 ± 0.2 | [8][9] |

| Cisplatin (Positive Control) | - | K562 | 9.1 ± 1.7 | [9] |

| Talaroderxine C | Polyphilus frankenii & P. sieberi | Various mammalian cell lines | Low µM to nM range | [10] |

Experimental Protocols

This section outlines the general methodologies employed for the isolation, purification, and characterization of dihydronaphthalenone compounds from natural sources, as well as the protocols for assessing their biological activities.

Isolation and Purification Workflow

The isolation of dihydronaphthalenone compounds from fungal cultures typically involves a multi-step process. The following diagram illustrates a general experimental workflow.

Caption: General workflow for the isolation and characterization of dihydronaphthalenones.

Detailed Methodologies:

-

Fungal Fermentation: Endophytic fungi are typically cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar plates for a period of several weeks to allow for the production of secondary metabolites.[10]

-

Extraction: The fungal mycelia and culture broth are separated. The mycelia are often extracted with a polar solvent like methanol or ethyl acetate, while the broth is partitioned with an immiscible organic solvent such as ethyl acetate.

-

Chromatography: The crude extracts are subjected to a series of chromatographic techniques to separate the individual compounds. This often starts with column chromatography over silica gel, followed by size-exclusion chromatography (e.g., Sephadex LH-20), and finally, purification by preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[7] In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.[7]

Biological Activity Assays

Antimicrobial Susceptibility Testing:

The Minimum Inhibitory Concentration (MIC) of a compound is determined using methods such as the broth microdilution assay. In this assay, serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a standardized inoculum of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Cytotoxicity Assays:

The cytotoxic effects of dihydronaphthalenone compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The absorbance of the resulting formazan product is proportional to the number of living cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many dihydronaphthalenones are still under investigation, some studies have begun to elucidate the cellular pathways they affect. For example, certain compounds have been shown to induce cytoprotective effects by modulating antioxidant enzyme expression.[5] Dihydropashanone, isolated from Lindera erythrocarpa, has demonstrated neuroprotective effects through the activation of the Nrf2/HO-1 signaling pathway and the inhibition of NF-κB activation.[11]

Proposed Neuroprotective Mechanism of Dihydropashanone

The following diagram illustrates the proposed signaling pathway for the neuroprotective and anti-inflammatory effects of dihydropashanone.

Caption: Proposed mechanism of dihydropashanone's neuroprotective effects.

Conclusion

Dihydronaphthalenones from natural sources, particularly endophytic fungi, represent a promising and largely untapped reservoir of bioactive compounds with the potential for development into new therapeutic agents. Their diverse biological activities, ranging from antimicrobial to cytotoxic and neuroprotective, underscore the importance of continued research in this area. The methodologies outlined in this guide provide a framework for the systematic investigation of these valuable natural products. Further studies are warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical and clinical settings.

References

- 1. Bioactive Secondary Metabolites of the Genus Diaporthe and Anamorph Phomopsis from Terrestrial and Marine Habitats and Endophytes: 2010–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Antimicrobial compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytoprotective dihydronaphthalenones from the wood of Catalpa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydronaphthalenones and a dihydroramulosin from the endophytic fungus PSU-N24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: HPLC Analysis of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone

Abstract

This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. This compound is a polyketide natural product isolated from Caesalpinia minax. The described methodology is based on reversed-phase chromatography, a widely applicable technique for the separation of phenolic compounds. This document provides a framework for researchers, scientists, and drug development professionals to develop and validate a robust analytical method for this specific compound.

Introduction

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is a specialized metabolite with potential biological activities. Accurate and precise analytical methods are crucial for its quantification in various matrices, including plant extracts and in-process samples during drug development. HPLC coupled with UV-Vis detection is a standard and reliable technique for the analysis of such aromatic compounds. This application note details a starting point for an analytical protocol, including sample preparation, chromatographic conditions, and data analysis.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.25 g/mol |

| Boiling Point | 496.1±45.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| Flash Point | 268.0±25.2 °C |

Experimental Protocols

Sample Preparation

A generic protocol for the extraction of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone from a plant matrix is provided below. This should be optimized based on the specific sample type.

-

Extraction:

-

Accurately weigh a suitable amount of the dried and powdered plant material.

-

Perform a solvent extraction using a polar solvent such as methanol or ethanol. Sonication or maceration can be employed to enhance extraction efficiency.

-

-

Filtration:

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

-

Dilution:

-

Dilute the filtered extract with the initial mobile phase to a concentration within the expected linear range of the calibration curve.

-

HPLC Instrumentation and Conditions

The following are proposed starting conditions for the HPLC analysis. Method development and validation will be required to optimize these parameters.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |

| Gradient | A linear gradient starting from a low percentage of Mobile Phase B, increasing to a high percentage over 20-30 minutes to elute the analyte and any impurities. A re-equilibration step is necessary at the end of each run. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | A UV-Vis scan of a purified standard is required to determine the absorption maximum (λmax). Based on the dihydronaphthalenone chromophore, a starting wavelength of 254 nm or 280 nm is recommended for initial method development. |

Data Presentation (Hypothetical Data for Illustrative Purposes)

The following tables are examples of how quantitative data should be structured. Note: The values presented here are hypothetical and must be replaced with experimental data.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Method Validation Parameters

| Parameter | Specification | Hypothetical Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Limit of Detection (LOD) | Report Value | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Report Value | 0.5 µg/mL |

| Precision (%RSD) | ||

| - Intraday | ≤ 2.0% | 1.1% |

| - Interday | ≤ 3.0% | 1.8% |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

Visualizations

Experimental Workflow

Caption: HPLC analysis workflow for 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone.

Key Parameters in HPLC Method Development

Caption: Interrelationship of key parameters for optimizing HPLC separation.

Application Notes and Protocols for Isolating Bioactive Compounds from Caesalpinia minax

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caesalpinia minax, a plant belonging to the Leguminosae family, is utilized in traditional Chinese medicine for treating conditions such as rheumatism, dysentery, and skin itching.[1] Phytochemical investigations have revealed that C. minax is a rich source of various bioactive compounds, primarily cassane-type diterpenoids, furanoditerpenoids, and phenolic compounds.[1][2][3][4] These compounds have demonstrated a range of pharmacological activities, including antiproliferative, anti-inflammatory, antimalarial, and antibacterial effects, making them promising candidates for drug discovery and development.[1][5] This document provides detailed protocols for the extraction, fractionation, and isolation of these valuable compounds from C. minax.

Experimental Protocols

1. Plant Material Preparation

Proper preparation of the plant material is crucial for the efficient extraction of bioactive compounds. The seeds, twigs, and leaves of C. minax have all been identified as sources of unique phytochemicals.[2][3]

-

Collection: Collect fresh plant material (Caesalpinia minax seeds, twigs, or leaves).

-

Drying: Air-dry the collected material in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for extraction, leading to higher yields.

2. Extraction Methodologies

The choice of solvent and extraction method is critical for maximizing the yield of target compounds. Different solvents will extract different classes of compounds based on their polarity.

2.1. Solvent Extraction (Maceration)

This method is suitable for extracting a broad range of compounds.

-

Procedure:

-

Weigh the powdered plant material.

-

Place the powder in a large glass container and add the appropriate solvent (e.g., 95% ethanol, methanol, or ethyl acetate) in a 1:10 (w/v) ratio.[6]

-

Seal the container and allow it to stand at room temperature for a specified period (typically 24-72 hours), with occasional agitation to ensure thorough extraction.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

-

2.2. Soxhlet Extraction

This method is more efficient for exhaustive extraction.

-

Procedure:

-

Place a known amount of powdered plant material in a cellulose thimble.

-

Set up the Soxhlet apparatus with the desired solvent (e.g., ethanol, petroleum ether).

-

Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the thimble, extracting the compounds.

-

Continue the extraction for 6-8 hours or until the solvent in the siphon tube becomes colorless.

-

Concentrate the resulting extract using a rotary evaporator.

-

3. Fractionation and Isolation Protocol

The crude extract is a complex mixture and requires further separation to isolate individual compounds. This is typically achieved through liquid-liquid partitioning followed by various chromatographic techniques.

-

Procedure:

-

Liquid-Liquid Partitioning:

-

Column Chromatography:

-

Pack a glass column with a stationary phase (e.g., silica gel or Sephadex LH-20).

-

Load the concentrated fraction onto the column.

-

Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the compounds based on their affinity for the stationary phase.[7]

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the fractions obtained from column chromatography to preparative or semi-preparative HPLC.[1]

-

Use an appropriate column (e.g., C18) and a mobile phase tailored to the specific compounds of interest.

-

-

Data Presentation

Table 1: Isolated Compounds from Caesalpinia minax and their Bioactivities

| Compound Class | Specific Compounds | Plant Part | Biological Activity | Reference |

| Cassane-type Diterpenes | Caesalpins A-H | Seeds | Antiproliferative activity against HepG-2, MCF-7, and AGS cancer cell lines. | [1][2] |

| Furanoditerpenoid Lactones | Caesalmin A, Caesalmin B | Seeds | Not specified in the abstract. | [4] |

| Phenolic Compounds | Apigenin, Luteolin derivatives, Vanillic acid | Twigs and Leaves | Not specified in the abstract. | [3] |

| Cassane Furanoditerpenes | Spirocaesalmin B, Caesalpinin M1, M2 | Seeds | Moderate inhibitory activity against influenza virus neuraminidase. | [7] |

| Neocaesalpins | Neocaesalpin J-N | Seeds | Not specified in the abstract. | [8] |

Visualizations

Diagram 1: General Workflow for Isolating Compounds from Caesalpinia minax

Caption: General experimental workflow for compound isolation.

Diagram 2: Bioactivity-Guided Fractionation Approach

References

- 1. researchgate.net [researchgate.net]

- 2. Caesalpins A-H, bioactive cassane-type diterpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Phenolic compounds from Caesalpinia minax] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furanoditerpenoid lactones from the seeds of Caesalpinia minax Hance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Activity Screening of Hmong Herbs Caesalpiniaminax and an Antitumor Effect Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Seven new cassane furanoditerpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cassane diterpene-lactones from the seed of Caesalpinia minax HANCE - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone: Application Notes and Protocols

Initial Summary for Researchers, Scientists, and Drug Development Professionals

Extensive investigation of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding the in vitro biological activity of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone . This natural product has been isolated from the herbs of Caesalpinia minax.[1][2] Despite its identification and availability from chemical suppliers, no specific in vitro studies detailing its mechanism of action, quantitative biological data (e.g., IC50, EC50, Ki), or its effects on signaling pathways have been published to date.

This document aims to provide a comprehensive overview of the currently available information, including data on its stereoisomer and the bioactivity of related compounds from its source plant, to guide future research endeavors.

Lack of Quantitative Data for the trans-Isomer

As of the latest search, no quantitative data from in vitro studies for 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is available.

Data on the cis-Isomer: A Point of Reference

While data for the trans-isomer is absent, a study on its stereoisomer, 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone , provides a preliminary insight into the potential (or lack thereof) biological activity of this molecular scaffold.

| Compound | Assay | Target | Result (Ki) | Source |

| 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone | Radioligand Binding Assay | Adenosine A1 Receptor | > 50 µM | [3][4] |

Note: The low affinity of the cis-isomer in this particular assay suggests that the dihydronaphthalenone core may not be a potent ligand for the adenosine A1 receptor. However, this single data point for a different stereoisomer is not predictive of the complete biological profile of the trans-isomer.

Bioactivity of Compounds from Caesalpinia minax

The plant from which 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is isolated, Caesalpinia minax, is a rich source of various bioactive compounds, primarily cassane-type diterpenes. These compounds have demonstrated significant in vitro activities, which may suggest potential areas of investigation for the compound .

-

Anti-proliferative and Cytotoxic Activity: Several cassane-type diterpenes isolated from Caesalpinia minax have shown significant antiproliferative activity against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range.[5]

-

Anti-inflammatory Activity: Extracts from Caesalpinia minax, rich in cassane diterpenes, have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophage cell lines.[6]

Proposed Future Experimental Protocols

Given the lack of existing data, the following are proposed general protocols for initial in vitro screening of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone.

Protocol 1: General Cytotoxicity and Anti-proliferative Screening

Objective: To determine the effect of the compound on the viability and proliferation of various human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone (dissolved in DMSO)

-

MTT or WST-1 proliferation assay kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the compound in a complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Anti-inflammatory Activity Screening

Objective: To assess the potential of the compound to inhibit the production of pro-inflammatory mediators in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone (dissolved in DMSO)

-

Griess Reagent for nitrite determination (as an indicator of NO production)

-

ELISA kits for TNF-α and IL-6

-

24-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

-

Collect the cell culture supernatants.

-

Measure the concentration of nitrite in the supernatant using the Griess reagent.

-

Measure the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits.

-

Determine the dose-dependent inhibitory effect of the compound on the production of these inflammatory mediators.

Visualizing Proposed Research Workflow

Due to the absence of specific experimental data, a logical workflow for the initial investigation of this compound is proposed below.

Caption: Proposed workflow for the initial in vitro evaluation of the compound.

Conclusion

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone represents a knowledge gap in the field of natural product pharmacology. While its stereoisomer has shown low activity in a specific receptor binding assay, the biological profile of the trans-isomer remains unexplored. The known bioactivities of other compounds from its source, Caesalpinia minax, suggest that anti-proliferative and anti-inflammatory screenings would be logical starting points for future research. The protocols and workflow outlined above provide a foundational framework for initiating the investigation of this compound's in vitro properties.

References

- 1. [Phenolic compounds from Caesalpinia minax] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone | CAS:263368-91-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Caesalpins A-H, bioactive cassane-type diterpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic effects of Caesalpinia minax Hance on complete Freund's adjuvant (CFA)-induced arthritis and the anti-inflammatory activity of cassane diterpenes as main active components - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sphaeropsidin A (4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone)

Product: Sphaeropsidin A (also known as SphA)

Synonyms: 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, a pimarane diterpene.

Target Audience: Researchers, scientists, and drug development professionals.

I. Introduction and Biological Activity

Sphaeropsidin A (SphA) is a tetracyclic pimarane diterpene isolated from phytopathogenic fungi such as Diplodia cupressi.[1][2] It has demonstrated a range of biological activities, including potent and cell-specific anticancer effects, as well as antimicrobial, insecticidal, and herbicidal properties.[1] Notably, SphA has shown promising activity against drug-resistant cancer cells.[3] Its unique mechanism of action makes it a valuable research tool for studying ion homeostasis, cell volume regulation, and mechanisms of apoptosis and multidrug resistance in cancer cells.[3][4]

The anticancer potential of SphA lies in its ability to induce rapid and marked cellular shrinkage by impairing regulatory volume increase (RVI).[3][4] This effect is linked to the loss of intracellular Cl- and a decrease in the extracellular HCO3- concentration.[3] Depending on the cancer cell type, SphA may target the Na-K-2Cl (NKCC1) electroneutral cotransporter or the Cl-/HCO3- anion exchanger(s).[3][5]

II. Applications as a Research Tool

Sphaeropsidin A is a valuable tool for a variety of research applications, particularly in the field of oncology and cell biology:

-

Induction of Apoptosis: SphA can be used to induce apoptosis in cancer cells, particularly those that have developed resistance to conventional apoptosis-inducing agents.[4]

-

Overcoming Multidrug Resistance: Researchers can utilize SphA to investigate mechanisms of multidrug resistance and to study its ability to overcome various resistance phenotypes.[5]

-

Studying Ion Homeostasis and Cell Volume Regulation: The primary mechanism of SphA involves the disruption of ion transport and cell volume regulation, making it an excellent tool to probe the roles of NKCC1 and Cl-/HCO3- exchangers in cellular processes.[3][5]

-

Screening for Novel Anticancer Drug Targets: By studying the cellular response to SphA, researchers may identify novel targets for the development of anticancer therapies that exploit vulnerabilities in ion transport and cell volume regulation.[3]

-

Structure-Activity Relationship (SAR) Studies: The core structure of SphA can be modified to create derivatives with altered potency and selectivity, aiding in the development of more effective anticancer agents.[2]

III. Quantitative Data

The following table summarizes the cytotoxic activity of Sphaeropsidin A against various cancer cell lines and their drug-resistant sublines.

| Cell Line | Resistance Mechanism | Sphaeropsidin A (µM) |

| Cancer Cells | ||

| Melanoma | (Details of specific cell lines not provided in search results) | LC50 of approx. 10 µM in NCI-60 screen |

| Kidney Cancer | (Details of specific cell lines not provided in search results) | More sensitive in NCI-60 screen |

| Drug-Resistant Sublines | ||

| (Various models) | Apoptosis resistance and/or multidrug resistance | Similar or higher sensitivity than non-resistant counterparts |

| Non-Malignant Cell Types | ||

| HUVEC endothelial cells | Non-cancerous | Less active than against cancer cells |

| Primary melanocytes | Non-cancerous | Less active than against cancer cells |

| Fibroblast cell lines | Non-cancerous | Activity observed |

Data compiled from multiple sources.[3][5]

IV. Experimental Protocols

A. Protocol for Assessing Cell Viability and Cytotoxicity

This protocol describes a general method for determining the effect of Sphaeropsidin A on the viability of cancer cell lines using a standard MTT assay.

Materials:

-

Sphaeropsidin A (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Sphaeropsidin A in complete cell culture medium.

-

Remove the medium from the wells and replace it with medium containing various concentrations of Sphaeropsidin A. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

B. Protocol for Cell Volume Measurement (Cell Shrinkage Assay)

This protocol outlines a method to assess the effect of Sphaeropsidin A on cell volume.

Materials:

-

Sphaeropsidin A

-

Cancer cell line

-

Isotonic buffer

-

Flow cytometer or a Coulter counter

Procedure:

-

Culture cells to 70-80% confluency.

-

Harvest the cells and resuspend them in an isotonic buffer.

-

Treat the cells with the desired concentration of Sphaeropsidin A or a vehicle control.

-

At various time points (e.g., 0, 15, 30, 60 minutes), analyze the cell volume using a flow cytometer by measuring the forward scatter (FSC) or with a Coulter counter.

-

Compare the cell volume of Sphaeropsidin A-treated cells to the control cells to determine the extent of cell shrinkage.

C. Protocol for Measuring Intracellular Chloride Concentration

This protocol provides a method to measure changes in intracellular chloride concentration in response to Sphaeropsidin A treatment using a fluorescent indicator.

Materials:

-

Sphaeropsidin A

-

Cancer cell line

-

MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) or other suitable Cl- indicator dye

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Load the cells with the Cl- indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Treat the cells with Sphaeropsidin A or a vehicle control in HBSS.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

-

A decrease in fluorescence intensity indicates an efflux of intracellular Cl-.

V. Visualizations

References

- 1. d-nb.info [d-nb.info]

- 2. Sphaeropsidin A: A Pimarane Diterpene with Interesting Biological Activities and Promising Practical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphaeropsidin A shows promising activity against drug-resistant cancer cells by targeting regulatory volume increase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphaeropsidin A C15-C16 Cross-Metathesis Analogues with Potent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphaeropsidin A shows promising activity against drug-resistant cancer cells by targeting regulatory volume increase - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Applications of Caesalpinia minax Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpinia minax, a plant belonging to the Fabaceae family, has been traditionally used in folk medicine for treating a variety of ailments, including fever, dysentery, and rheumatoid arthritis.[1] Modern scientific investigations have begun to validate these traditional uses, revealing potent anti-inflammatory and anticancer properties of its extracts. The primary bioactive constituents responsible for these effects are believed to be cassane-type diterpenes and flavonoids.[2][3]

This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of Caesalpinia minax extracts. The information presented herein is a synthesis of findings from multiple preclinical studies and aims to provide a practical guide for drug discovery and development professionals.

Key Therapeutic Applications & Bioactive Compounds

The extracts of Caesalpinia minax have demonstrated significant potential in two primary therapeutic areas: inflammation and cancer.

-

Anti-inflammatory Activity: The chloroform soluble fraction of the methanol extract from the seeds of C. minax has been shown to exert significant anti-arthritic effects in animal models.[1] This is attributed to the presence of cassane diterpenes which can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] Furthermore, furanoditerpenoids isolated from the seeds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4]

-

Anticancer Activity: Petroleum ether extracts from the stems and leaves of C. minax have exhibited notable antitumor activity.[5] Studies have shown that these extracts can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the downregulation of key proteins involved in tumor growth and angiogenesis, such as Proliferating Cell Nuclear Antigen (PCNA) and Vascular Endothelial Growth Factor (VEGF).[5] Several new cassane-type diterpenes, named caesalpins A-H, have been isolated from the ethyl acetate extract and have shown significant antiproliferative activity against human cancer cell lines.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity of Caesalpinia minax extracts and their isolated compounds.

Table 1: Anti-inflammatory Activity of Caesalpinia minax Extracts and Compounds

| Extract/Compound | Assay | Model System | Key Findings | Reference |

| Chloroform Soluble Fraction (CMC) | In vivo anti-arthritic | CFA-induced arthritis in rats | Significantly suppressed paw swelling and arthritic score; Reduced serum levels of TNF-α, IL-1β, and IL-6. | [1] |

| Cassane Diterpenes (14 derivatives) | mRNA expression of cytokines | LPS-stimulated RAW 264.7 macrophages | Showed promising activity in inhibiting the expression of IL-1β, IL-6, and TNF-α mRNA. | [1] |

| Furanoditerpenoids | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Three known compounds exhibited significant inhibition of NO production. | [4] |

Table 2: Anticancer Activity of Caesalpinia minax Extracts and Isolated Diterpenes

| Extract/Compound | Cell Line | IC50 Value | Reference |

| Petroleum Ether Extract (Stems and Leaves) | HuH-7 (Human Liver Cancer) | 58.9 µg/mL | [5] |

| Petroleum Ether Extract (Roots) | HuH-7 (Human Liver Cancer) | 46.79 µg/mL | [5] |

| Caesalpin A | HepG-2 (Human Liver Cancer) | 4.7 µM | [2] |

| Caesalpin A | MCF-7 (Human Breast Cancer) | 2.1 µM | [2] |

| Caesalpin B | MCF-7 (Human Breast Cancer) | 7.9 µM | [2] |

| Caesalpin D | AGS (Human Gastric Cancer) | 6.5 µM | [2] |

Experimental Protocols

Protocol 1: Preparation of Caesalpinia minax Extracts

1.1: Anti-inflammatory Chloroform Soluble Fraction from Seeds [1]

-

Plant Material: Air-dried and powdered seeds of Caesalpinia minax.

-

Initial Extraction:

-

Macerate the powdered seeds with methanol at room temperature.

-

Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.

-

-

Fractionation:

-

Suspend the crude methanol extract in water.

-

Perform liquid-liquid partitioning sequentially with petroleum ether, chloroform, and n-butanol.

-

Collect the chloroform soluble fraction (CMC).

-

Dry the CMC fraction using a rotary evaporator.

-

Store the dried extract at 4°C for future use.

-

1.2: Anticancer Petroleum Ether Extract from Stems and Leaves [5]

-

Plant Material: Dried and ground stems and leaves of Caesalpinia minax.

-

Initial Extraction:

-

Reflux the powdered plant material with 75% ethanol three times (4 hours each).

-

Combine the ethanol extracts and concentrate under reduced pressure to get the crude ethanol extract.

-

-

Fractionation:

-

Suspend the crude ethanol extract in water.

-

Partition the aqueous suspension with petroleum ether.

-

Collect the petroleum ether layer.

-

Evaporate the solvent to obtain the petroleum ether extract.

-

Store the dried extract at 4°C.

-

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages[4]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of the Caesalpinia minax extract or isolated compounds for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Protocol 3: In Vitro Anticancer Assay - MTT Cell Viability Assay[5]

-

Cell Culture: Culture the desired cancer cell lines (e.g., HuH-7, HepG-2, MCF-7) in their appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Treat the cells with various concentrations of the Caesalpinia minax extract or isolated compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vivo Anti-inflammatory Assay - Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats[1]

-

Animals: Use male Wistar rats (200-220 g).

-

Induction of Arthritis:

-

Inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw of each rat.

-

-

Treatment:

-

Orally administer the Caesalpinia minax extract (e.g., CMC at 400 and 800 mg/kg) or a positive control drug (e.g., Dexamethasone) daily for 21 days, starting from day 1 post-CFA injection.

-

Include a control group receiving only the vehicle.

-

-

Assessment of Arthritis:

-

Paw Swelling: Measure the paw volume or perimeter at regular intervals using a plethysmometer or a caliper.

-

Arthritic Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) considering erythema, swelling, and joint rigidity.

-

-

Biochemical Analysis:

-

At the end of the experiment, collect blood samples via cardiac puncture.

-

Separate the serum and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's instructions.

-

-

Histopathology:

-

Euthanize the animals and dissect the ankle joints.

-

Fix the joints in 10% formalin, decalcify, and embed in paraffin.

-

Section the tissues and stain with hematoxylin and eosin (H&E) to evaluate synovial inflammation, cartilage erosion, and bone destruction.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: NF-κB signaling pathway in LPS-stimulated macrophages and points of inhibition by Caesalpinia minax extracts.

Caption: Experimental workflow for investigating the anticancer properties of Caesalpinia minax extracts.

Caption: Simplified VEGF signaling pathway in endothelial cells and a potential point of inhibition by Caesalpinia minax extracts.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Therapeutic effects of Caesalpinia minax Hance on complete Freund's adjuvant (CFA)-induced arthritis and the anti-inflammatory activity of cassane diterpenes as main active components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Activity Screening of Hmong Herbs Caesalpiniaminax and an Antitumor Effect Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Dihydronaphthalenones in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and quantification of dihydronaphthalenones from plant matrices, a class of compounds with significant interest in drug discovery due to their diverse biological activities. The protocols outlined below are based on validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, ensuring accuracy, precision, and reliability of the quantitative data.

Introduction to Dihydronaphthalenones

Dihydronaphthalenones are a group of naturally occurring or synthetic compounds characterized by a dihydronaphthalene core structure with a ketone functional group. In the realm of phytochemistry, they are often classified as norditerpenoids or related compounds and have been isolated from various plant species, notably within the genera Dioscorea and Elephantopus. Their structural diversity lends them a wide range of pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial activities, making them attractive candidates for drug development.

Accurate quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal preparations, and for establishing structure-activity relationships. This document provides a comprehensive guide to the analytical methods for their quantification.

Experimental Workflow Overview

The overall workflow for the quantification of dihydronaphthalenones in plant extracts involves several key stages, from sample preparation to data analysis. A logical representation of this process is depicted below.

Detailed Experimental Protocols

Sample Preparation: Extraction of Dihydronaphthalenones

The choice of extraction method is critical for the efficient recovery of dihydronaphthalenones from the plant matrix. Below are two common protocols.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method is suitable for a wide range of plant materials and is known for its efficiency and reduced extraction times.

-

Drying and Grinding: Dry the plant material (e.g., tubers, leaves) at a controlled temperature (40-50 °C) to a constant weight to minimize enzymatic degradation. Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of 80% methanol (or another suitable solvent based on the polarity of the target compounds).

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Repeated Extraction: Repeat the extraction process on the residue two more times with 25 mL of 80% methanol each time to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase used for HPLC analysis.

-

Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

Protocol 2: Maceration

Maceration is a simple and widely used extraction technique.

-

Drying and Grinding: Prepare the plant material as described in Protocol 1.

-

Extraction:

-

Place 1.0 g of the powdered plant material in a sealed container with 50 mL of methanol.

-

Keep the container at room temperature for 24-48 hours with occasional agitation.

-

-

Filtration and Concentration: Follow steps 3 to 7 as outlined in Protocol 1.

Analytical Method: HPLC-DAD Quantification

This protocol describes a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of dihydronaphthalenones.

3.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0 90 10 20 50 50 30 10 90 35 10 90 | 40 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Dihydronaphthalenones typically exhibit UV absorbance in the range of 210-350 nm. The DAD allows for monitoring at multiple wavelengths and for spectral confirmation of the peaks. A common monitoring wavelength is 254 nm.

3.2.2. Preparation of Standard Solutions

-

Stock Solution: Accurately weigh 1.0 mg of the dihydronaphthalenone reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve. Typical concentration ranges for calibration are 0.5 to 100 µg/mL.

3.2.3. Quantification Procedure

-

Calibration Curve: Inject the working standard solutions in triplicate and record the peak area for each concentration. Construct a calibration curve by plotting the average peak area against the concentration.

-

Sample Analysis: Inject the prepared plant extract solution into the HPLC system.

-

Identification: Identify the peaks of the dihydronaphthalenones in the sample chromatogram by comparing their retention times with those of the reference standards. The DAD can be used to compare the UV spectra of the peaks in the sample with those of the standards for confirmation.

-

Quantification: Calculate the concentration of each dihydronaphthalenone in the sample using the regression equation derived from the calibration curve.

Data Presentation and Method Validation

Method validation is essential to ensure that the analytical method is suitable for its intended purpose.[1] Key validation parameters are summarized in the tables below, with representative data for dihydronaphthalenone analysis.

Table 1: Summary of Analytical Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance for Dihydronaphthalenone Analysis |

| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 - 1.5 µg/mL |

| Precision (RSD%) | Intraday ≤ 2%, Interday ≤ 3% | Intraday < 2%, Interday < 3% |

| Accuracy (Recovery %) | 80 - 120% | 95 - 105% |

| Specificity | No interference at the retention time of the analyte | Peak purity confirmed by DAD |

Table 2: Example Quantitative Data for Dihydronaphthalenones

| Compound | Linearity Range (µg/mL) | Regression Equation | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) ± RSD (%) |